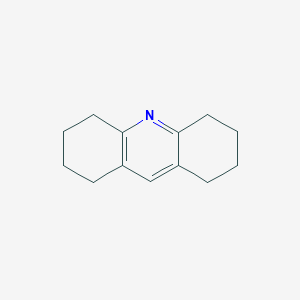

1,2,3,4,5,6,7,8-Octahydroacridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Acridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6,7,8-octahydroacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCXJIQXTXEQID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(CCCC3)C=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862726 | |

| Record name | Octahydroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Aldrich MSDS] | |

| Record name | 1,2,3,4,5,6,7,8-Octahydroacridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1658-08-8 | |

| Record name | 1,2,3,4,5,6,7,8-Octahydroacridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1658-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,5,6,7,8-Octahydroacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001658088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octahydroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6,7,8-octahydroacridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,2,3,4,5,6,7,8-Octahydroacridine: A Comprehensive Technical Guide

Foreword: The Enduring Relevance of the Octahydroacridine Scaffold

The 1,2,3,4,5,6,7,8-octahydroacridine core, a saturated tetracyclic amine, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of functional groups, enabling precise interactions with biological targets.[3][4] Derivatives of octahydroacridine have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][5][6] This guide provides an in-depth exploration of the key synthetic strategies for accessing this valuable molecular architecture, with a focus on mechanistic understanding and practical application for researchers in drug discovery and chemical development.

Strategic Approaches to the Octahydroacridine Core: A Mechanistic Perspective

The synthesis of this compound can be broadly categorized into two primary strategies: construction of the heterocyclic ring system from acyclic or monocyclic precursors, and modification of a pre-existing acridine core. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Constructive Strategies: Building the Acridine Framework

These methods involve the formation of the central pyridine ring by cyclization of appropriately functionalized precursors.

The Friedländer synthesis is a powerful and versatile method for the construction of quinoline and related heterocyclic systems.[7][8][9] In the context of octahydroacridine, this reaction typically involves the condensation of an ortho-aminoaryl ketone or aldehyde with a compound containing an α-methylene group, such as a ketone.[8]

Mechanistic Insights:

The reaction proceeds through an initial aldol-type condensation between the enolate of the ketone and the carbonyl group of the ortho-aminoaryl precursor. This is followed by a cyclization-dehydration cascade, where the amino group attacks the newly formed carbonyl, leading to the formation of the dihydropyridine ring, which then aromatizes to the pyridine ring. The reaction can be catalyzed by either acid or base.[7][9]

Visualizing the Friedländer Annulation:

Caption: Generalized workflow of the Friedländer annulation for octahydroacridine synthesis.

Modern synthetic chemistry increasingly favors one-pot, multi-component reactions (MCRs) for their efficiency, atom economy, and operational simplicity.[10] Several MCRs have been developed for the synthesis of octahydroacridine derivatives, often starting from simple and readily available precursors.[1][11]

A common approach involves the condensation of an aldehyde, a cyclic β-dicarbonyl compound (like dimedone), and a nitrogen source such as ammonium acetate.[12] This strategy allows for the rapid assembly of the highly substituted dihydropyridine core, which can then be aromatized to the corresponding acridine derivative.

Catalytic Systems for MCRs:

A variety of catalysts have been employed to promote these reactions, including:

| Catalyst | Reaction Conditions | Yield (%) | Reference |

| Nano-Fe2O3 | Solvent-free, 100 °C | 85-95 | [12] |

| Cu/NaY Zeolite | Solvent-free, 110 °C | High | [13][14] |

| PPA-SiO2 | Solvent | 80-85 | [5] |

Mechanistic Rationale for Catalyst Selection:

The catalysts in these MCRs typically function as Lewis or Brønsted acids, activating the carbonyl groups of the reactants and facilitating the key C-C and C-N bond-forming steps. Heterogeneous catalysts like zeolites and nanoparticles offer the additional advantages of easy separation and recyclability, aligning with the principles of green chemistry.[13][14][15]

A direct and industrially relevant route to the parent this compound involves the vapor-phase aminocyclization of cyclohexanone with formaldehyde and ammonia over a solid acid catalyst.[15][16]

Visualizing the Cyclohexanone Condensation:

Caption: High-level overview of the one-pot synthesis from cyclohexanone.

This method is particularly attractive for large-scale production due to the low cost of the starting materials and the continuous nature of the process. Zeolites, such as HZSM-5, have been shown to be effective catalysts for this transformation, with their shape selectivity influencing the product distribution.[15]

Modificative Strategies: Saturation of the Acridine Core

An alternative approach to this compound involves the catalytic hydrogenation of the readily available acridine. This method allows for the selective reduction of the carbocyclic rings while preserving the central pyridine ring.

Catalytic Hydrogenation:

The choice of catalyst and reaction conditions is crucial for achieving high selectivity.

-

Homogeneous Catalysis: Ruthenium complexes, such as [RuH₂(η²-H₂)₂(PCy₃)₂], have been shown to effectively catalyze the regioselective hydrogenation of acridine to this compound under mild conditions (80 °C, 3 bar H₂).[5]

-

Heterogeneous Catalysis: Rhodium on alumina (Rh/Al₂O₃) and sulfided nickel-molybdenum on alumina (NiMo/Al₂O₃) are also effective heterogeneous catalysts for this transformation, although they may require more forcing conditions.[5]

Experimental Protocols: A Practical Guide

Protocol 1: One-Pot Synthesis of 9-Aryl-1,8-dioxo-decahydroacridines via MCR

This protocol is adapted from methodologies employing heterogeneous catalysts.[12][13][14]

-

Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), dimedone (2 mmol), and ammonium acetate (1.2 mmol).

-

Catalyst Addition: Add the catalyst (e.g., nano-Fe₂O₃, 10 mol%) to the reaction mixture.

-

Reaction Conditions: Heat the mixture under solvent-free conditions at 100-110 °C for the appropriate time (typically 30-60 minutes), monitoring the reaction progress by TLC.

-

Workup and Purification: After completion, cool the reaction mixture to room temperature. Add ethanol and stir for 5 minutes. The solid product is then collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Protocol 2: Catalytic Hydrogenation of Acridine

This protocol is a general representation of homogeneous catalytic hydrogenation.[5]

-

Reactor Setup: In a high-pressure reactor, dissolve acridine (1 mmol) in a suitable solvent (e.g., toluene).

-

Catalyst Addition: Add the homogeneous ruthenium catalyst (e.g., [RuH₂(η²-H₂)₂(PCy₃)₂], 1 mol%) to the solution under an inert atmosphere.

-

Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 3 bar). Heat the reaction mixture to the specified temperature (e.g., 80 °C) with vigorous stirring.

-

Workup and Purification: After the reaction is complete (monitored by GC-MS or NMR), cool the reactor to room temperature and carefully vent the hydrogen gas. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Spectroscopic Characterization: Confirming the Molecular Architecture

The unambiguous identification of this compound and its derivatives relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the connectivity of the atoms in the molecule.[5] The chemical shifts and coupling patterns of the protons in the saturated rings provide detailed information about their stereochemistry.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[5]

-

Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups, such as C=N in the pyridine ring and C-H bonds in the saturated rings.[1]

Applications in Drug Discovery and Beyond

The octahydroacridine scaffold is a cornerstone in the development of new therapeutic agents.[2][17] Its derivatives have been investigated for a range of applications, including:

-

Anticancer Agents: The planar acridine core can intercalate into DNA, while the substituents on the saturated rings can interact with other biological targets, leading to potent anticancer activity.[5][18]

-

Antimicrobial Agents: Octahydroacridine derivatives have shown promising activity against a variety of bacteria and fungi, potentially by disrupting microbial cell membranes.[1][5]

-

Materials Science: The rigid and fluorescent nature of some acridine derivatives makes them suitable for applications in organic electronics and sensors.[1]

Conclusion and Future Outlook

The synthesis of this compound and its derivatives continues to be an active area of research, driven by the diverse biological and material properties of these compounds. Future efforts will likely focus on the development of more efficient, sustainable, and enantioselective synthetic methods. The exploration of new catalytic systems, particularly those based on earth-abundant metals and biocatalysis, will be crucial in this endeavor. As our understanding of the biological targets of octahydroacridine derivatives deepens, so too will our ability to design and synthesize novel compounds with improved therapeutic efficacy and selectivity.

References

-

The Journal of Organic Chemistry. (n.d.). Synthesis of this compound via Condensation of Cyclohexanone with Formaldehyde. Retrieved from [Link]

-

Belmont, P. (2007). Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? Current Medicinal Chemistry, 14(3), 253-266. Retrieved from [Link]

-

MDPI. (2022). Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of octahydroacridines over various zeolite catalysts a. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst. Retrieved from [Link]

-

ChemistryViews. (2024). Modular Synthesis for Acridine Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for the synthesis of acridines. Retrieved from [Link]

-

PMC - NIH. (2024). Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst. Retrieved from [Link]

-

SciSpace. (n.d.). A Facile and Catalyst-free Synthesis of Hexahydroacridine-1,8(2H,5H )-dione and Octahydroacridin-10(1H ) - yl) thiourea. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). This compound. Retrieved from [Link]

-

ResearchGate. (2025). Acridine and Acridone Derivatives, Anticancer Properties and Synthetic Methods: Where Are We Now?. Retrieved from [Link]

-

One-Pot Synthesis of 1,8-Dioxo-Decahydroacridine Derivatives by Using Nano-Fe2O3 as a Highly Efficient and Reusable Heterogeneous Catalyst. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

-

ResearchGate. (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of Friedlander reaction. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Retrieved from [Link]

-

One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. (n.d.). Retrieved from [Link]

-

ResearchGate. (2025). Efficient synthesis of diarylidene octahydroacridines by one-pot multi-component tandem reactions. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Medicinal chemistry of acridine and its analogues. Retrieved from [Link]

-

An Overview of Acridine Analogs: Pharmacological Significance and Recent Developments. (n.d.). Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]

Sources

- 1. Buy this compound | 1658-08-8 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of Acridine Analogs: Pharmacological Significance and Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 8. Friedlaender Synthesis [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. ias.ac.in [ias.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. revroum.lew.ro [revroum.lew.ro]

- 13. Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]

"1,2,3,4,5,6,7,8-Octahydroacridine chemical properties"

An In-Depth Technical Guide to the Chemical Properties of 1,2,3,4,5,6,7,8-Octahydroacridine

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (OHA) is a heterocyclic compound featuring a fused bicyclic system. Its unique structural architecture, combining a saturated carbocyclic framework with a pyridine ring, imparts a blend of stability and reactivity that has positioned it as a valuable scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of the core chemical properties of OHA, detailing its synthesis, reactivity, and spectroscopic signature. It further explores its applications in drug development and materials science, offering researchers and scientists a foundational understanding of this important molecule.

Core Physicochemical Properties

This compound is a bicyclic amine that typically presents as a white to light yellow crystalline powder.[1] Its core structure consists of an acridine core that has been fully hydrogenated in its two outer rings, leaving the central pyridine ring intact.[2] This structure is the foundation for its chemical behavior and utility.

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇N | [1][3][4] |

| Molecular Weight | 187.28 g/mol | [3][5] |

| IUPAC Name | This compound | [3][4] |

| CAS Number | 1658-08-8 | [1][4] |

| Appearance | White to light yellow/orange crystalline powder | [1][4] |

| Melting Point | 68 - 71 °C | [1] |

| Purity | ≥ 95-97% (GC) | [1][3] |

Synthesis Methodologies

The synthesis of the OHA scaffold can be achieved through several established routes. The choice of method often depends on the desired scale, available starting materials, and tolerance for specific reaction conditions.

Catalytic Hydrogenation of Acridine

A primary method for synthesizing OHA is the regioselective hydrogenation of acridine. Homogeneous catalysts are particularly effective in providing a high degree of selectivity.[3] One notable and highly efficient method involves the use of a bis(dihydrogen) ruthenium complex, [RuH₂(η²-H₂)₂(PCy₃)₂].[3]

Mechanism Insight: This reaction proceeds in a stepwise manner. The catalyst first facilitates the reduction of one of the outer rings to yield 1,2,3,4-tetrahydroacridine. This intermediate is then more slowly saturated to form the final this compound product, crucially leaving the aromatic nitrogen-containing ring intact.[3] This selectivity is vital as it preserves the key heterocyclic nature of the molecule. The reaction is typically performed under mild conditions (e.g., 80 °C and 3 bar of H₂).[3]

Caption: Regioselective hydrogenation of acridine to OHA.

Condensation Reactions

The most common synthesis involves the condensation of cyclohexanone with formaldehyde, often in the presence of an acid catalyst.[2][6] This method represents a straightforward and accessible route to the OHA core. More recent advancements include one-pot multicomponent reactions that allow for the efficient formation of OHA derivatives from several reactants simultaneously.[2]

Experimental Protocol: Synthesis via Cyclohexanone Condensation

This protocol is a representative example based on established condensation methodologies.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclohexanone (2.0 eq) and a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq) in a solvent such as toluene.

-

Reagent Addition: Slowly add aqueous formaldehyde (1.0 eq, ~37% solution) to the stirred mixture at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approx. 110-120°C) for 4-6 hours. Water is removed azeotropically using a Dean-Stark apparatus to drive the reaction to completion.

-

Workup: After cooling to room temperature, neutralize the mixture with a saturated sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield pure this compound.

Chemical Reactivity and Derivatization

The chemical properties of OHA are defined by its fused ring structure. The molecule possesses both nucleophilic and electrophilic characteristics, making it a versatile building block in organic synthesis.[2] The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a key site for reactions such as alkylation and salt formation. The aromatic portion of the ring system can undergo electrophilic substitution, while the saturated carbocyclic rings offer sites for functionalization through various C-H activation strategies, although this is less common.

The stability and defined reactivity of the OHA core make it an attractive starting point for creating libraries of complex molecules for screening in drug discovery programs.[1]

Caption: Key reactive sites on the OHA scaffold.

Spectroscopic Characterization

A comprehensive structural assignment of OHA and its derivatives relies on a combination of spectroscopic techniques.[3]

Table 2: Spectroscopic Data for this compound

| Technique | Description |

| ¹H NMR | The proton NMR spectrum is complex due to the numerous aliphatic protons in the saturated rings. These typically appear as multiplets in the upfield region (δ 1.5-3.0 ppm). A characteristic singlet for the aromatic proton at the C9 position is expected further downfield. |

| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the aliphatic carbons in the saturated rings and the aromatic carbons of the central pyridine ring. The quaternary carbons at the ring junctions will have characteristic chemical shifts.[7] |

| FTIR | The infrared spectrum will display characteristic C-H stretching vibrations for both sp² (aromatic) and sp³ (aliphatic) hybridized carbons. C=N and C=C stretching vibrations from the pyridine ring will also be present in the 1500-1650 cm⁻¹ region. |

| Mass Spec. | Mass spectrometry will confirm the molecular weight, with the molecular ion peak (M⁺) expected at m/z 187.[4] |

Note: Specific chemical shifts can be found in spectral databases such as ChemicalBook and SpectraBase.[7][8]

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful computational tool used to investigate the electronic and structural properties of OHA.[3] These quantum mechanical calculations provide valuable insights into molecular orbitals, electron density distribution, and reaction energetics. For researchers, DFT can help predict the most likely sites of reactivity, understand spectroscopic data, and model interactions with biological targets, thereby guiding experimental design.[3]

Applications in Scientific Research

The unique structural and chemical properties of OHA make it a compound of significant interest across multiple scientific disciplines.

Medicinal Chemistry and Drug Development

The acridine nucleus is considered a "privileged pharmacophore" in medicinal chemistry.[9] OHA serves as a key building block in this domain.[1]

-

Analgesic and Anti-inflammatory Agents: The OHA scaffold is widely utilized in the synthesis of potential analgesics and anti-inflammatory drugs.[1]

-

Antimicrobial Activity: Derivatives of OHA have been investigated for their antibacterial and antifungal properties, with some compounds showing promising activity against various microbial pathogens.[2][3]

-

Anticancer Research: Studies suggest that certain OHA derivatives may possess anticancer properties by targeting and inhibiting cell proliferation in various cancer cell lines.[2] The broader acridine family is well-known for its DNA intercalating abilities, a mechanism often exploited in cancer therapy.[9]

Organic Synthesis

Beyond its direct biological applications, OHA is a valuable intermediate for creating more complex molecular architectures.[1][2] Its stable core and predictable reactivity allow chemists to use it as a foundational piece in multi-step synthetic pathways.

Materials Science

The properties of OHA have also led to its exploration in materials science. Derivatives have been incorporated into functional materials with potential uses in organic electronics and sensors.[2] Its thermal stability and potential for forming organized structures in thin films make it a candidate for developing novel polymers and coatings.[1][2]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 1658-08-8 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C13H17N | CID 74263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acridine, 1,2,3,4,5,6,7,8-octahydro- (CAS 1658-08-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. This compound(1658-08-8) 1H NMR spectrum [chemicalbook.com]

- 9. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of 1,2,3,4,5,6,7,8-Octahydroacridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 1,2,3,4,5,6,7,8-Octahydroacridine

This compound, often referred to as sym-octahydroacridine, is a heterocyclic organic compound featuring a fused tricyclic system. Its structure consists of a central pyridine ring flanked by two fully saturated cyclohexane rings. This unique architecture imparts a combination of rigidity and three-dimensionality that makes it a valuable scaffold in medicinal chemistry and materials science.[1][2] As a bicyclic amine, it serves as a crucial building block in the synthesis of more complex molecules, including potential analgesics and anti-inflammatory agents.[1] Its derivatives have been explored for a range of biological activities, including antimicrobial and anti-cancer properties, highlighting the importance of a thorough understanding of its fundamental physical characteristics for any researcher in the field.[2][3]

This guide provides an in-depth analysis of the core physical properties of this compound, offering both established data and the experimental context required for its application in a laboratory setting.

Core Physicochemical Characteristics

The fundamental physical properties of this compound are summarized below. These values are critical for handling, storage, and experimental design. The compound typically presents as a beige or white to light yellow crystalline solid.[1][4][5]

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₇N | [1][4][6] |

| Molecular Weight | 187.28 g/mol | [3][4][7] |

| Appearance | White to light orange crystalline powder | [1][5] |

| Melting Point | 68 - 71 °C | [1][7] |

| Boiling Point | 191-192 °C @ 22 Torr | [7] |

| Predicted Density | 1.062 ± 0.06 g/cm³ | [7] |

| CAS Number | 1658-08-8 | [1][3] |

Solubility Profile: A Practical Assessment

The solubility of a compound is a critical parameter for reaction setup, purification, and formulation. This compound is reported to have slight solubility in chloroform and methanol.[7] This suggests a moderately polar character, consistent with its heterocyclic structure containing a nitrogen atom capable of hydrogen bonding, yet dominated by hydrophobic saturated rings.

Experimental Protocol: Determining Solubility

A robust understanding of solubility requires empirical testing. The following protocol outlines a standard method for qualitative and semi-quantitative solubility assessment.

Objective: To determine the solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., Water, Methanol, Ethanol, Acetone, Chloroform, Dichloromethane, Ethyl Acetate, Hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

Methodology:

-

Preparation: Dispense 1-2 mg of this compound into a series of labeled vials.

-

Solvent Addition: Add 0.1 mL of the first test solvent to the corresponding vial.

-

Agitation: Vigorously mix the vial using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect the solution for undissolved solid against a dark background.

-

If fully dissolved, the compound is classified as "very soluble" (>10 mg/mL).

-

If not fully dissolved, proceed to the next step.

-

-

Incremental Addition: Continue to add the solvent in 0.1 mL increments, vortexing after each addition, up to a total volume of 1 mL.

-

Classification:

-

Soluble: Dissolves completely in < 0.5 mL.

-

Slightly Soluble: Dissolves completely between 0.5 mL and 1.0 mL.[7]

-

Insoluble: Fails to dissolve completely in 1.0 mL.

-

-

Repeat: Repeat steps 2-6 for each solvent to be tested.

Causality and Trustworthiness: This incremental addition method is a self-validating system. By starting with a small solvent volume, it allows for the efficient determination of high solubility while conserving material. The visual inspection is a rapid and reliable endpoint. For compounds with potential therapeutic applications, more quantitative methods like shake-flask followed by HPLC or UV-Vis analysis would be employed to determine precise solubility in mg/mL.

Spectroscopic and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity, purity, and structure of this compound.[3] A multi-technique approach provides a comprehensive and unambiguous structural assignment.

Caption: General workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR have been extensively used to characterize this compound.[8][9][10]

¹H NMR Insights: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms. Due to the molecule's symmetry, the spectrum is relatively simple. Key expected signals include:

-

Multiplets for the aliphatic protons on the two cyclohexane rings (H1-H8).

-

A singlet for the aromatic proton on the central pyridine ring (H9). The exact chemical shifts and coupling patterns can be resolved using high-field NMR (e.g., 400 MHz) and 2D techniques like HMQC.[8][10]

¹³C NMR Insights: The carbon NMR spectrum reveals the number of chemically distinct carbon environments.[11] For the unsubstituted octahydroacridine, one would expect to see signals corresponding to the aliphatic carbons of the saturated rings and the aromatic carbons of the central pyridine ring.

Caption: Structure of this compound with implicit numbering.

Experimental Protocol: Acquiring ¹H NMR Spectrum

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% TMS

-

NMR tube (5 mm)

-

Pasteur pipette

Methodology:

-

Sample Preparation: Weigh approximately 5 mg of the compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.6 mL of CDCl₃ to the NMR tube using a Pasteur pipette.

-

Dissolution: Cap the tube and invert it several times to dissolve the sample completely. If needed, use gentle sonication.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a guide.

-

-

Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift axis by setting the residual CHCl₃ peak to 7.26 ppm or the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons.

-

Expert Rationale: CDCl₃ is a common choice as it dissolves a wide range of organic compounds and its residual proton signal does not typically interfere with signals of interest.[11] Shimming is the most critical step for obtaining high-resolution spectra with sharp lines, which is essential for resolving complex multiplets and measuring coupling constants accurately.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2][3] For this compound, key expected absorptions include:

-

~2850-3000 cm⁻¹: C-H stretching vibrations from the saturated aliphatic rings.

-

~1600-1650 cm⁻¹: C=N stretching of the pyridine ring.

-

~1450-1580 cm⁻¹: C=C aromatic ring stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.[2][12] For this compound (C₁₃H₁₇N), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (187.1361 for the exact mass).

References

-

PubChem. This compound | C13H17N. National Center for Biotechnology Information. [Link]

-

Chemical Synthesis Database. This compound. [Link]

-

Potmischil, F., Deleanu, C., Marinescu, M., & Banciu, M. D. (2002). Hydroacridines: Part 23. ¹H and ¹³C NMR spectra of sym-octahydroacridine, its 9-(3-pyridyl) and 9-(4-pyridyl) derivatives and the corresponding N(10)-oxides. An experimental approach to the diamagnetic anisotropy of the pyridine nucleus. Magnetic Resonance in Chemistry, 40(11), 737-742. [Link]

-

CHEMICAL POINT. This compound. [Link]

-

SpectraBase. This compound - Optional[13C NMR]. John Wiley & Sons, Inc. [Link]

-

The Journal of Organic Chemistry. Synthesis of this compound via Condensation of Cyclohexanone with Formaldehyde. American Chemical Society. [Link]

-

Cheméo. Chemical Properties of Acridine, 1,2,3,4,5,6,7,8-octahydro- (CAS 1658-08-8). [Link]

-

Potmischil, F., Marinescu, M., & Nicolescu, A. (2009). Hydroacridines: Part 30. ¹H and ¹³C NMR spectra of 9-substituted 1,2,3,4,5,6,7,8-octahydroacridines and of their N-oxides. Magnetic Resonance in Chemistry, 47(11), 968-973. [Link]

-

ResearchGate. (PDF) Hydroacridines: Part 23. ¹H and ¹³C NMR spectra of sym-octahydroacridine, its 9-(3-pyridyl) and 9-(4-pyridyl) derivatives and the corresponding N(10)-oxides. [Link]

-

Chemical Synthesis Database. 9-butyl-1,2,3,4,5,6,7,8-octahydroacridine. [Link]

-

PubChem. Acridine, 9-butyl-1,2,3,4,5,6,7,8-octahydro-. National Center for Biotechnology Information. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 1658-08-8 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C13H17N | CID 74263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound CAS#: 1658-08-8 [amp.chemicalbook.com]

- 8. spectroteam.ro [spectroteam.ro]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. This compound(1658-08-8) 1H NMR [m.chemicalbook.com]

A Technical Guide to the Structural Elucidation of 1,2,3,4,5,6,7,8-Octahydroacridine

Abstract

1,2,3,4,5,6,7,8-Octahydroacridine (hereafter OHA) is a foundational heterocyclic scaffold with the molecular formula C₁₃H₁₇N and a molecular weight of 187.28 g/mol .[1][2][3] Its derivatives are subjects of significant research in medicinal chemistry, showing potential as antimicrobial and anti-cancer agents, and in material science.[1][4] The unambiguous determination of its three-dimensional structure is paramount for understanding its reactivity, biological activity, and for the rational design of new derivatives. This guide provides an in-depth, methodology-focused exploration of the synergistic analytical techniques required for the complete structural elucidation of OHA, grounded in the principles of spectroscopic and crystallographic analysis. We will proceed from initial molecular formula confirmation to the definitive mapping of atomic connectivity and spatial arrangement.

Foundational Strategy: A Multi-Modal Analytical Approach

The elucidation of a molecular structure is rarely accomplished with a single technique. Instead, it relies on a convergence of evidence from multiple, complementary analytical methods. Each technique provides a unique piece of the puzzle, and together they form a self-validating workflow that ensures the final structure is both accurate and irrefutable. Our approach begins with establishing the molecular formula and degree of unsaturation, followed by a detailed mapping of the covalent framework using Nuclear Magnetic Resonance (NMR), and culminating in the potential for ultimate confirmation via X-ray crystallography.

Figure 1: Integrated workflow for the structure elucidation of this compound.

Mass Spectrometry: Confirming the Molecular Blueprint

Expertise & Causality: The logical first step is to confirm the molecular weight and deduce the molecular formula. Electron Impact Mass Spectrometry (EI-MS) is the ideal technique for this purpose. It provides the mass-to-charge ratio (m/z) of the intact molecule (the molecular ion, M⁺) and offers initial structural clues through characteristic fragmentation patterns.[5]

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of OHA in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet, where it is vaporized under high vacuum.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (standardly 70 eV). This ejects an electron from the molecule, forming a radical cation (M⁺•).

-

Acceleration & Deflection: Accelerate the resulting ions through an electric field and deflect them using a magnetic field. The degree of deflection is proportional to the ion's mass-to-charge ratio (m/z).

-

Detection: Detect the abundance of ions at each m/z value to generate the mass spectrum.

Data Interpretation: The primary signal of interest is the molecular ion peak (M⁺) . For OHA (C₁₃H₁₇N), this peak is expected at m/z = 187 . The presence of nitrogen follows the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

Fragmentation analysis provides further validation. The stable tricyclic structure of OHA results in predictable fragmentation pathways. While complex, common fragments can be rationalized, helping to confirm the presence of the heterocyclic core.

| m/z Value | Proposed Fragment | Significance |

| 187 | [C₁₃H₁₇N]⁺• | Molecular Ion (M⁺) |

| 186 | [C₁₃H₁₆N]⁺ | Loss of a hydrogen radical ([M-H]⁺) |

| 172 | [C₁₂H₁₄N]⁺ | Loss of a methyl radical (•CH₃) |

| 158 | [C₁₁H₁₂N]⁺ | Loss of an ethyl radical (•C₂H₅) |

NMR Spectroscopy: Assembling the Molecular Framework

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

¹H NMR: Identifying the Proton Skeleton

Expertise & Causality: ¹H NMR spectroscopy quantifies the distinct proton environments within the molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration value reveals the number of protons of that type, and the signal's multiplicity (splitting pattern) tells us about adjacent, non-equivalent protons (J-coupling).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of OHA in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal.

Data Interpretation: The symmetrical structure of OHA simplifies the ¹H NMR spectrum. We expect five distinct signals:

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-9 | ~7.03 | Singlet (s) | 1H | The sole proton on the central aromatic ring, with no adjacent protons to couple with.[6] |

| H-4, H-5 | ~2.85 | Triplet (t) | 4H | Protons adjacent to the nitrogen-bearing quaternary carbon and coupled to the H-3/H-6 protons.[6] |

| H-1, H-8 | ~2.69 | Triplet (t) | 4H | Protons adjacent to the aromatic ring and coupled to the H-2/H-7 protons.[6] |

| H-3, H-6 | ~1.86 | Multiplet (m) | 4H | Part of the saturated ring, coupled to both H-4/H-5 and H-2/H-7, leading to a complex multiplet.[6] |

| H-2, H-7 | ~1.77 | Multiplet (m) | 4H | Part of the saturated ring, coupled to both H-1/H-8 and H-3/H-6, leading to a complex multiplet.[6] |

Note: Exact chemical shifts can vary slightly based on solvent and concentration.

¹³C NMR & DEPT: Mapping the Carbon Backbone

Expertise & Causality: ¹³C NMR identifies all unique carbon atoms. However, it doesn't inherently distinguish between C, CH, CH₂, and CH₃ groups. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is run concurrently to resolve this ambiguity, which is crucial for confirming the presence of the methylene (CH₂) groups in the saturated rings and the methine (CH) at the C-9 position.

Experimental Protocol: ¹³C NMR and DEPT

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Following this, run DEPT-90 (shows only CH signals) and DEPT-135 (shows CH/CH₃ as positive signals and CH₂ as negative signals) experiments.

-

Data Processing: Process the spectra similarly to the ¹H NMR.

Data Interpretation: OHA has seven unique carbon environments due to its symmetry.

| Position | Chemical Shift (δ, ppm) | DEPT-135 Signal | Carbon Type |

| C-8a, C-9a | ~145.4 | None | Quaternary |

| C-4a, C-5a | ~128.0 | None | Quaternary |

| C-9 | ~127.3 | Positive | CH |

| C-4, C-5 | ~32.4 | Negative | CH₂ |

| C-1, C-8 | ~26.6 | Negative | CH₂ |

| C-2, C-7 | ~22.9 | Negative | CH₂ |

| C-3, C-6 | ~22.9 | Negative | CH₂ |

Note: The signals for C-2/C-7 and C-3/C-6 are very close and may overlap.[1]

2D NMR: Connecting the Dots

Expertise & Causality: While 1D NMR identifies the pieces, 2D NMR shows how they are connected. COSY, HSQC, and HMBC experiments are essential to build the molecular structure from the ground up, confirming the covalent framework without ambiguity.[7][8][9]

Protocol: 2D NMR Suite

-

Using the same sample, acquire COSY, HSQC, and HMBC spectra using standard pulse programs available on any modern NMR spectrometer. Processing involves Fourier transformation in two dimensions.

1. COSY (¹H-¹H Correlation Spectroscopy): Identifying Spin Systems

-

Purpose: Reveals which protons are coupled to each other (typically through 2 or 3 bonds).[8]

-

Interpretation: Cross-peaks appear between signals of coupled protons. For OHA, COSY will show correlations that trace the connectivity within the saturated rings:

-

A cross-peak between the signals at δ ~2.69 (H-1,8) and δ ~1.77 (H-2,7).

-

A cross-peak between the signals at δ ~2.85 (H-4,5) and δ ~1.86 (H-3,6).

-

Cross-peaks linking the two multiplets (H-2,7 and H-3,6) together.

-

Crucially, the H-9 singlet at δ ~7.03 will show no COSY correlations, confirming its isolation.

-

Figure 2: Key ¹H-¹H COSY correlations confirming the aliphatic spin systems in OHA.

2. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

-

Purpose: Correlates each proton directly to the carbon atom it is attached to (one-bond C-H correlation).[8]

-

Interpretation: This experiment definitively links the ¹H and ¹³C assignments. For example, the proton signal at δ ~7.03 will show a cross-peak to the carbon signal at δ ~127.3, unambiguously assigning these to H-9 and C-9, respectively. Similarly, all CH₂ groups will be assigned.

3. HMBC (Heteronuclear Multiple Bond Correlation): Building the Tricyclic Core

-

Purpose: This is the most powerful experiment for assembling the final structure. It shows correlations between protons and carbons over two to three bonds (and sometimes four).[7][9] This allows us to "see" across quaternary carbons and link the different spin systems together.

-

Interpretation: Key HMBC correlations will bridge the molecular fragments:

-

H-1,8 (δ ~2.69) will show correlations to the quaternary carbon C-9a (δ ~145.4) and the methine carbon C-9 (δ ~127.3) . This crucial link connects the outer aliphatic ring to the central aromatic ring.

-

H-4,5 (δ ~2.85) will show correlations to the quaternary carbon C-4a (δ ~128.0) , connecting the other side of the molecule.

-

H-9 (δ ~7.03) will show correlations to the adjacent quaternary carbons C-8a/C-9a (δ ~145.4) and to the distal carbons C-1/C-8 (δ ~26.6) , confirming the central placement of the pyridine ring.

-

Figure 3: Critical HMBC correlations that unambiguously connect the molecular fragments of OHA.

X-ray Crystallography: The Definitive Proof

Trustworthiness & Causality: While the suite of NMR experiments provides overwhelming evidence for the structure in solution, single-crystal X-ray diffraction provides the "gold standard" proof of the molecular structure in the solid state.[10] It gives precise atomic coordinates, from which bond lengths, bond angles, and the molecule's conformation can be determined with unparalleled accuracy.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: The most critical and often challenging step. OHA must be crystallized from a suitable solvent system (e.g., slow evaporation from ethanol or hexane) to yield a single, high-quality crystal.

-

Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections. This pattern is recorded by a detector as the crystal is rotated.

-

Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. From this map, atomic positions are determined and refined to generate the final, precise 3D structure.

Data Interpretation: The output is a 3D model of this compound that visually confirms all atomic connectivities established by NMR. It will also reveal the conformation of the saturated rings (typically a chair or boat conformation) and the planarity of the central pyridine ring.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. Mass spectrometry provides the initial molecular formula, while a comprehensive suite of 1D and 2D NMR experiments meticulously maps the atomic framework. The combination of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC provides a self-validating dataset that allows for the complete and unambiguous assignment of every atom in the molecule. For ultimate confirmation, X-ray crystallography offers a definitive, high-resolution snapshot of the molecule's three-dimensional architecture. This multi-faceted approach ensures the highest level of scientific integrity and provides the foundational structural knowledge required for all further research and development involving this important heterocyclic compound.

References

-

Title: Hydroacridines: Part 23†. 1H and 13C NMR spectra of sym-octahydroacridine, its 9-(3-pyridyl) and 9-(4-pyridyl) derivatives and the corresponding N(10)-oxides. An experimental approach to the diamagnetic anisotropy of the pyridine nucleus Source: Wiley Online Library URL: [Link]

-

Title: Synthesis of this compound via Condensation of Cyclohexanone with Formaldehyde Source: The Journal of Organic Chemistry URL: [Link]

-

Title: (PDF) Hydroacridines: Part 23 . 1 H and 13 C NMR spectra of sym-octahydroacridine, its 9-(3-pyridyl) and 9-(4-pyridyl) derivatives and the corresponding N(10)-oxides. An experimental approach to the diamagnetic anisotropy of the pyridine nucleus Source: ResearchGate URL: [Link]

-

Title: (PDF) Hydroacridines: Part 30. 1H and13CNMR spectra of 9-substituted 1,2,3,4,5,6,7,8-octahydroacridines and of their N-oxides Source: ResearchGate URL: [Link]

-

Title: Influence of N-protonation on electronic properties of acridine derivatives by quantum crystallography Source: PubMed Central URL: [Link]

-

Title: Exploring the molecular landscape of multicomponent crystals formed by naproxen drug and acridines Source: CrystEngComm (RSC Publishing) URL: [Link]

-

Title: Synthesis and Crystal Structure Analysis of Acridine Derivatives Source: ResearchGate URL: [Link]

-

Title: Structure Elucidation Source: SlideShare URL: [Link]

-

Title: this compound | C13H17N Source: PubChem URL: [Link]

-

Title: Mass fragmentation pattern for complexes 1-4 Source: ResearchGate URL: [Link]

-

Title: 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC Source: YouTube URL: [Link]

-

Title: Common 2D (COSY, HSQC, HMBC) Source: SDSU NMR Facility – Department of Chemistry URL: [Link]

-

Title: A Step-By-Step Guide to 1D and 2D NMR Interpretation Source: Emery Pharma URL: [Link]

-

Title: mass spectra - fragmentation patterns Source: Chemguide URL: [Link]

-

Title: Mass Spectrometry Fragmentation Patterns – HSC Chemistry Source: Science Ready URL: [Link]

-

Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | C13H17N | CID 74263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 1658-08-8 [smolecule.com]

- 5. scienceready.com.au [scienceready.com.au]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 9. emerypharma.com [emerypharma.com]

- 10. Influence of N-protonation on electronic properties of acridine derivatives by quantum crystallography - PMC [pmc.ncbi.nlm.nih.gov]

"CAS number 1658-08-8 properties"

An In-Depth Technical Guide to 1,2,3,4,5,6,7,8-Octahydroacridine (CAS: 1658-08-8)

Introduction

This compound (OHA), identified by CAS number 1658-08-8, is a heterocyclic compound featuring a fully hydrogenated acridine tricycle. As a saturated derivative of acridine, OHA presents a distinct three-dimensional structure and chemical reactivity profile compared to its aromatic and partially saturated counterparts. This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of OHA, covering its physicochemical properties, synthesis, spectroscopic characterization, potential applications, and safety protocols. The narrative emphasizes the causal relationships behind its chemical behavior and experimental methodologies, offering field-proven insights for its practical application in a laboratory setting.

Section 1: Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. OHA's structure, with its two saturated cyclohexane rings fused to a central pyridine ring, imparts greater molecular rigidity when compared to analogs like tetrahydroacridine.[1] This rigidity directly influences its physical properties, such as its melting point and solubility.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 1658-08-8 | [1][2][3][4] |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₁₃H₁₇N | [1][4][5] |

| Molecular Weight | 187.28 g/mol | [1][4][5] |

| Canonical SMILES | C1CCC2=NC3=C(CCCC3)C=C2C1 | [1] |

| InChI Key | LLCXJIQXTXEQID-UHFFFAOYSA-N | [1][3][5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Physical Form | Beige crystalline solid; White to pale reddish-yellow crystalline powder | [1][6] |

| Melting Point | 66 - 71 °C | [2][5] |

| Boiling Point | 191 - 192 °C @ 22 Torr | [2] |

| Purity | Typically ≥95% | [1][3] |

| Storage | Store in a cool, dark, and dry place at room temperature. | [3][6] |

| Incompatibilities | Oxidizing agents | [6] |

Section 2: Synthesis and Mechanistic Considerations

The most direct and common pathway to OHA is through the complete catalytic hydrogenation of acridine. The choice of catalyst is critical for achieving high yield and selectivity under manageable conditions. A notable and efficient method involves a ruthenium-based bis(dihydrogen) complex, which allows for a regioselective and stepwise reduction.

From an application scientist's perspective, the use of [RuH₂(η²-H₂)₂(PCy₃)₂] is advantageous due to its high catalytic activity under mild conditions (80 °C, 3 bar H₂).[1] This avoids the harsh conditions that could lead to side reactions or degradation of the heterocyclic core. The reaction proceeds sequentially: the catalyst first facilitates the reduction of one of the outer aromatic rings to yield 1,2,3,4-tetrahydroacridine. This intermediate is then more slowly saturated to the final octahydroacridine product, importantly leaving the nitrogen-containing pyridine ring intact.[1] This selectivity is paramount for preserving the core chemical identity of the acridine scaffold.

Experimental Protocol: Catalytic Hydrogenation of Acridine to OHA

-

Reactor Setup: A high-pressure autoclave or a similar reaction vessel suitable for hydrogenation is charged with acridine and a catalytic amount of the bis(dihydrogen) complex, [RuH₂(η²-H₂)₂(PCy₃)₂], in an appropriate solvent (e.g., toluene).

-

Inert Atmosphere: The vessel is sealed and purged multiple times with an inert gas (e.g., argon or nitrogen) to remove all oxygen.

-

Pressurization and Heating: The vessel is pressurized with hydrogen gas to 3 bar and heated to 80 °C with vigorous stirring.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the conversion of acridine to the tetrahydroacridine intermediate and subsequently to the final OHA product.

-

Work-up: Upon completion, the reactor is cooled to room temperature and carefully depressurized. The reaction mixture is filtered to remove the catalyst.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound.

Caption: Synthetic workflow for this compound.

Section 3: Spectroscopic and Structural Characterization

A multi-technique approach is essential for the unambiguous structural validation of OHA. Spectroscopic methods such as NMR, FTIR, and Mass Spectrometry provide complementary data points for a complete characterization.[1]

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is definitive in confirming the complete saturation of the outer rings. A researcher should expect the complete disappearance of signals in the aromatic region (typically 7-9 ppm) and the emergence of complex multiplets in the aliphatic region (1-4 ppm) corresponding to the 16 protons of the two saturated rings. ¹³C NMR will similarly show a lack of signals in the aromatic carbon region (120-150 ppm), aside from those of the central pyridine ring.

-

Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of 187.28 g/mol .[1][4][5]

-

Infrared (IR) Spectroscopy: FTIR analysis will show characteristic C-H stretching vibrations for sp³ hybridized carbons just below 3000 cm⁻¹ and will be notably absent of the sharp C-H stretching peaks for aromatic sp² carbons typically seen above 3000 cm⁻¹.

-

UV-Visible Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the molecule. Compared to acridine, the spectrum of OHA will be significantly different due to the absence of the extended π-conjugated system.[1]

For self-validation, it is crucial to cross-reference data from these different techniques. For instance, if NMR data suggests impurities, high-resolution MS can help identify their molecular formulas. Researchers can also compare their experimental spectra with reference data available in public databases like the AIST Spectral DB (SDBS).

Section 4: Applications and Research Interest

While this compound itself is not widely cited for direct biological applications, its true value lies in its role as a versatile heterocyclic building block. Its rigid, saturated framework serves as a scaffold for the synthesis of more complex and functionally diverse molecules.

The research interest in OHA is often contextualized by comparison to its partially saturated analog, 1,2,3,4-tetrahydroacridine, which is the core structure of tacrine, one of the first drugs approved for Alzheimer's disease.[1] The increased hydrogenation in OHA leads to a more defined three-dimensional geometry, which can lead to different binding affinities and selectivities when functionalized derivatives are designed as potential ligands for biological targets.

Furthermore, studies have shown that functionalized derivatives of OHA, such as nitro-, hydroxy-, and amino-N-oxides, exhibit a notable spectrum of antibacterial and antifungal activity, highlighting the potential of the OHA core in the development of novel antimicrobial agents.[1]

Section 5: Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling any chemical reagent. OHA is classified as an irritant, and appropriate precautions must be taken to minimize exposure.

Table 3: GHS Hazard and Precautionary Information

| Category | Code | Description | Source(s) |

| Pictogram | GHS07 | Exclamation Mark | [1][3] |

| Signal Word | Warning | [1][3] | |

| Hazard Statements | H315 | Causes skin irritation | [3][4] |

| H319 | Causes serious eye irritation | [3][4] | |

| H335 | May cause respiratory irritation | [3][4] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [3] |

| P280 | Wear protective gloves/ eye protection/ face protection. | [3] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

Handling and Storage Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[3][6] It must be stored away from incompatible materials, particularly strong oxidizing agents.[6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a foundational heterocyclic compound whose value is realized through its application as a synthetic building block. Its fully saturated structure provides a rigid and chemically distinct scaffold compared to its more well-known aromatic and tetrahydroacridine relatives. A thorough understanding of its synthesis via catalytic hydrogenation, its distinct spectroscopic signature, and its safe handling protocols enables researchers to effectively leverage this compound in the design and synthesis of novel, high-value molecules for applications ranging from materials science to drug discovery.

References

-

Chemical Properties of Acridine, 1,2,3,4,5,6,7,8-octahydro- (CAS 1658-08-8). (n.d.). Cheméo. Retrieved January 9, 2026, from [Link]

-

This compound - Chemical Synthesis Database. (2025, May 20). ChemSynthesis. Retrieved January 9, 2026, from [Link]

-

This compound | C13H17N - PubChem. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

Sources

Introduction: The Acridine Scaffold and its Saturated Analogue

An In-Depth Technical Guide to 1,2,3,4,5,6,7,8-Octahydroacridine: From Core Properties to Advanced Research Applications

Executive Summary: This technical guide provides a comprehensive analysis of this compound, a heterocyclic organic compound of significant interest to researchers and drug development professionals. While the foundational query of its molecular weight is addressed, this document expands into its core chemical properties, synthesis methodologies, detailed analytical characterization, and its versatile applications as a foundational scaffold in medicinal chemistry and materials science. The guide emphasizes the causality behind experimental choices and provides actionable protocols, serving as a vital resource for professionals engaged in organic synthesis and pharmaceutical development.

The acridine nucleus is a privileged pharmacophore in medicinal chemistry, renowned for its diverse biological activities, including its role as a DNA intercalator and enzyme inhibitor.[1] The partially or fully saturated derivatives of this tricyclic system offer a three-dimensional architecture that departs from the planarity of the aromatic parent, providing new vectors for molecular design and interaction with biological targets. This compound (OHA) represents a fully saturated version of the two external rings, retaining the central pyridine ring. This unique structural motif makes it a valuable and versatile building block in the synthesis of complex molecules, particularly in the development of novel analgesics, anti-inflammatory agents, and antimicrobial compounds.[2][3]

Core Molecular Profile

The fundamental physicochemical properties of this compound are crucial for its application in synthetic and medicinal chemistry. These properties dictate its solubility, reactivity, and suitability for various experimental conditions.

| Property | Value | Source(s) |

| Molecular Weight | 187.28 g/mol (or 187.29 g/mol ) | [2][4][5][6][7] |

| Molecular Formula | C₁₃H₁₇N | [2][4][5][6][7] |

| CAS Number | 1658-08-8 | [2][4][5][7] |

| Appearance | White to light yellow/orange crystalline powder | [2][7] |

| Melting Point | 68 - 71 °C | [2] |

| IUPAC Name | This compound | [4][6] |

| InChI Key | LLCXJIQXTXEQID-UHFFFAOYSA-N | [5][8] |

| Purity (Typical) | ≥ 97% (GC) | [2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be achieved through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and reaction efficiency. Two prevalent methods are the catalytic hydrogenation of acridine and the condensation reaction of cyclohexanone.

Catalytic Hydrogenation of Acridine

This method involves the reduction of the aromatic acridine core. A key challenge is achieving regioselective hydrogenation. Homogeneous catalysts, such as certain ruthenium complexes, have demonstrated the ability to selectively reduce the outer carbocyclic rings under mild conditions while leaving the central nitrogen-containing ring intact.[4] This approach is favored for its directness when acridine is a readily available starting material.

Condensation of Cyclohexanone

An alternative and widely cited method involves the acid-catalyzed condensation of cyclohexanone with formaldehyde and an ammonia source.[9] This pathway builds the tricyclic system from simpler, acyclic precursors and is often advantageous for large-scale synthesis due to the low cost of the starting materials. The mechanism proceeds through the formation of intermediate enamines and subsequent cyclization and dehydration steps to form the stable octahydroacridine ring system.

Sources

- 1. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy this compound | 1658-08-8 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound | C13H17N | CID 74263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. This compound(1658-08-8) 1H NMR spectrum [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

The Multifaceted Biological Activities of Octahydroacridine Derivatives: A Technical Guide for Drug Discovery

Abstract

The octahydroacridine scaffold, a saturated derivative of the well-known acridine ring system, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional conformation and synthetic tractability have spurred the development of a diverse library of derivatives with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the significant therapeutic potential of octahydroacridine derivatives, with a primary focus on their anticancer, antimicrobial, and neuroprotective properties. We delve into the molecular mechanisms underpinning these activities, provide detailed experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their potency and selectivity. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutic agents based on the octahydroacridine framework.

Introduction: The Octahydroacridine Scaffold - A Promising Frontier in Medicinal Chemistry

Acridine and its derivatives have a long and storied history in drug discovery, yielding compounds with applications ranging from antibacterial to anticancer therapies.[1] The fully saturated octahydroacridine core retains the tricyclic framework but introduces a distinct stereochemical complexity compared to its planar aromatic counterpart. This three-dimensional structure allows for more specific and nuanced interactions with biological targets, potentially leading to improved efficacy and reduced off-target effects. The synthesis of octahydroacridine derivatives is readily achievable through various established chemical routes, making this scaffold an attractive starting point for the generation of diverse chemical libraries for high-throughput screening.[2]

This guide will explore the three most prominent and well-documented biological activities of octahydroacridine derivatives: their potent anticancer effects, their broad-spectrum antimicrobial activity, and their emerging potential in the treatment of neurodegenerative diseases. For each area, we will dissect the underlying mechanisms of action, provide practical, step-by-step experimental protocols for their investigation, and summarize key structure-activity relationship (SAR) insights to guide future drug design efforts.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Octahydroacridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[2][3] Their mechanisms of action are multifaceted, primarily revolving around the disruption of fundamental cellular processes essential for cancer cell proliferation and survival.

Mechanisms of Anticancer Action

The anticancer activity of octahydroacridine derivatives is primarily attributed to two key mechanisms: inhibition of topoisomerases and induction of apoptosis.

-

Topoisomerase Inhibition: Similar to their acridine relatives, some octahydroacridine derivatives can function as topoisomerase inhibitors.[4] Topoisomerases are crucial enzymes that resolve DNA topological problems during replication, transcription, and recombination. By inhibiting these enzymes, octahydroacridine derivatives can lead to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.[4]

-

Induction of Apoptosis: A significant body of evidence suggests that octahydroacridine derivatives can induce programmed cell death, or apoptosis, in cancer cells.[2] This is often mediated through the intrinsic mitochondrial pathway, which involves the modulation of the Bcl-2 family of proteins. These derivatives can influence the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Caption: Signaling pathway for the anticancer activity of octahydroacridine derivatives.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected octahydroacridine derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Spiro derivatives with methoxy and nitro groups | HCT-116, Jurkat | < 10 | [3] |

| 4-oxo-1,3-thiazolidin-2-ylidene derivatives | MCF-7, HCT-116 | Significant activity | [3] |

| Halogen-substituted N-acylhydrazone derivatives | A549 | 37-62 (48h) | [5] |

| Halogen-substituted N-acylhydrazone derivatives | CCD-18Co (normal) | 8-17 | [5] |

| 9-substituted acridine derivatives | MCF-7, HCT-116 | 2.3 - 3.0 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard initial screening assay to determine the cytotoxic potential of novel compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the octahydroacridine derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-